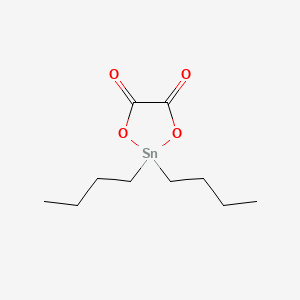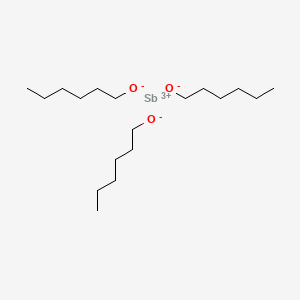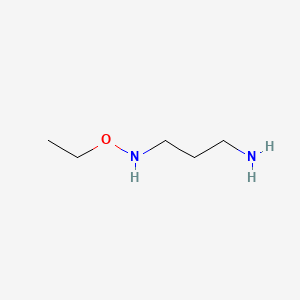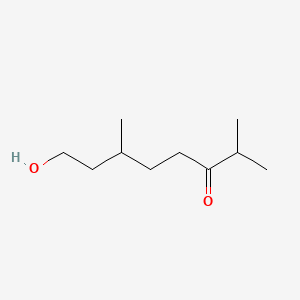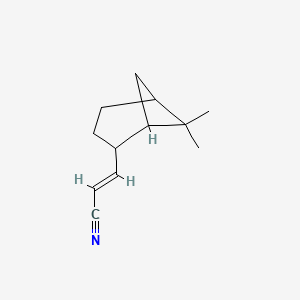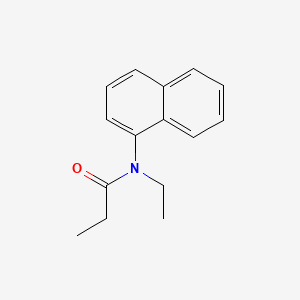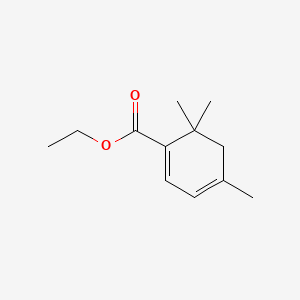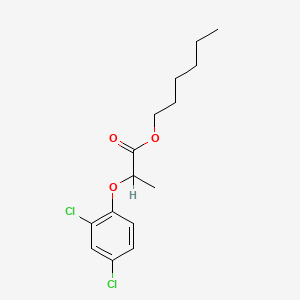
Hexyl 2-(2,4-dichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C15H20Cl2O3. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is primarily used in agricultural chemistry due to its herbicidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2,4-dichlorophenoxypropionic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 2-(2,4-dichlorophenoxy)propionate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-dichlorophenoxyacetic acid, while reduction can produce hexyl 2-(2,4-dichlorophenoxy)propanol.
Wissenschaftliche Forschungsanwendungen
Hexyl 2-(2,4-dichlorophenoxy)propionate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new herbicides.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Wirkmechanismus
The mechanism of action of hexyl 2-(2,4-dichlorophenoxy)propionate involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and the pathways involved in cell elongation and division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2,4-dichlorophenoxy)propionate
- Ethyl 2-(2,4-dichlorophenoxy)propionate
- Butyl 2-(2,4-dichlorophenoxy)propionate
Comparison
Hexyl 2-(2,4-dichlorophenoxy)propionate is unique due to its longer alkyl chain, which affects its solubility and volatility. This makes it more effective in certain formulations compared to its shorter-chain analogs like methyl or ethyl 2-(2,4-dichlorophenoxy)propionate.
Eigenschaften
CAS-Nummer |
94043-03-5 |
|---|---|
Molekularformel |
C15H20Cl2O3 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
hexyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
QHJAMKPDUDVZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



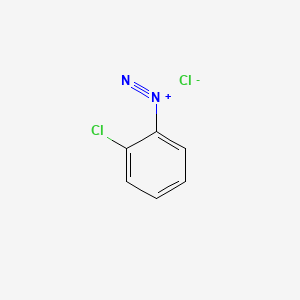
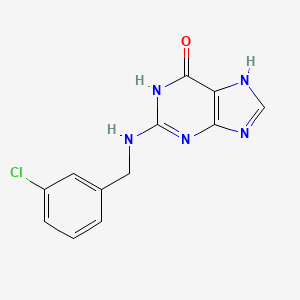
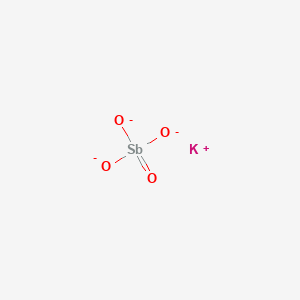
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

